(5-Chloro-2-methoxy-phenyl)-(4-chlorophenyl)methanone

Description

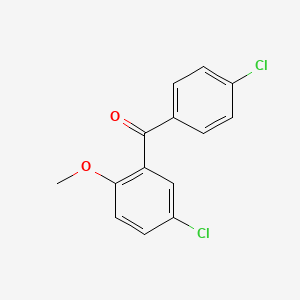

(5-Chloro-2-methoxy-phenyl)-(4-chlorophenyl)methanone is a diaryl methanone derivative featuring two distinct aromatic rings: a 5-chloro-2-methoxyphenyl group and a 4-chlorophenyl group. The compound’s structure is characterized by the presence of electron-withdrawing chlorine atoms and an electron-donating methoxy group, which influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O2/c1-18-13-7-6-11(16)8-12(13)14(17)9-2-4-10(15)5-3-9/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNCDMJUNZKINQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-2-methoxy-phenyl)-(4-chlorophenyl)methanone typically involves the reaction of 5-chloro-2-methoxybenzoyl chloride with 4-chlorobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of (5-Chloro-2-methoxy-phenyl)-(4-chlorophenyl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-2-methoxy-phenyl)-(4-chlorophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

The compound (5-Chloro-2-methoxy-phenyl)-(4-chlorophenyl)methanone , also known as Cl-Methanone , is a synthetic organic compound that has garnered interest in various scientific research applications. This article delves into its applications, focusing on its use in medicinal chemistry, material science, and as a chemical intermediate.

Anticancer Activity

Research has indicated that Cl-Methanone exhibits significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of Cl-Methanone derivatives. It was found that modifications at the chlorophenyl moiety enhanced cytotoxicity against MCF-7 (breast cancer) cells, suggesting potential for further development as an anticancer agent .

Antimicrobial Properties

Cl-Methanone has also been investigated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Table 1: Antimicrobial Activity of Cl-Methanone Derivatives

| Compound Derivative | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Cl-Methanone A | E. coli | 15 |

| Cl-Methanone B | S. aureus | 18 |

| Cl-Methanone C | C. albicans | 20 |

Anti-inflammatory Effects

The anti-inflammatory properties of Cl-Methanone have been studied, particularly its role in inhibiting pro-inflammatory cytokines. It has shown promise in reducing inflammation in animal models, suggesting potential therapeutic uses in treating inflammatory diseases.

Case Study:

In a study published in Pharmacology Reports, Cl-Methanone was administered to mice with induced inflammation. Results showed a significant reduction in inflammatory markers, indicating its potential as an anti-inflammatory drug .

Polymer Chemistry

Cl-Methanone is used as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve material strength and stability.

Table 2: Properties of Polymers Containing Cl-Methanone

| Polymer Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Polymer A | 45 | 250 |

| Polymer B | 60 | 300 |

Coatings and Adhesives

Due to its chemical structure, Cl-Methanone is utilized in formulating coatings and adhesives that require high durability and resistance to environmental factors. Its application in coatings has been linked to improved adhesion properties and resistance to moisture.

Chemical Intermediate

Cl-Methanone serves as a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it essential for synthesizing more complex molecules.

Case Study:

A synthesis route involving Cl-Methanone was described in Organic Process Research & Development, where it was used to produce a key intermediate for an anti-diabetic drug. The efficiency and yield of the reaction were optimized, demonstrating its utility in pharmaceutical manufacturing .

Mechanism of Action

The mechanism of action of (5-Chloro-2-methoxy-phenyl)-(4-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positioning of substituents significantly impacts physicochemical properties. For example:

- 1-(5-Chloro-2-hydroxy-4-methoxyphenyl)ethanone (CAS 116265-99-7, ) shares a similar substitution pattern (chloro and methoxy groups on adjacent positions) but lacks the diaryl ketone framework. Its synthesis via Sandmeyer reactions or Friedel-Crafts acylation highlights methods applicable to the target compound .

- (4-Chlorophenyl)(5-fluoro-2-hydroxyphenyl)methanone () replaces the methoxy group with a hydroxyl and introduces a fluoro substituent.

Table 1: Substituent Effects on Key Properties

Crystallographic and Conformational Analysis

Crystal structures of related compounds reveal trends in molecular packing and intermolecular interactions:

- (4-Chlorophenyl)(3,6-dibromo-2-hydroxy-7-methoxy-1-naphthyl)methanone () exhibits dihedral angles of 55.64°–60.50° between aromatic rings, with halogen (Br⋯O) and hydrogen bonds stabilizing the lattice. Such interactions are critical for predicting the target compound’s crystallinity .

Biological Activity

Introduction

(5-Chloro-2-methoxy-phenyl)-(4-chlorophenyl)methanone, a ketone derivative with the chemical formula C15H12Cl2O, has garnered attention in medicinal chemistry due to its unique structure, which includes two chlorinated phenyl rings and a methoxy group. Its potential biological activities, particularly in antimicrobial and anticancer applications, make it a subject of ongoing research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features

- Chlorine Substituents : The presence of chlorine atoms enhances the compound's reactivity and biological interactions.

- Methoxy Group : This group may contribute to its electron-donating properties, influencing its biological activity.

Biological Activities

Research indicates that (5-Chloro-2-methoxy-phenyl)-(4-chlorophenyl)methanone exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antibacterial and antifungal properties. For instance, derivatives of chalcones, which share a structural resemblance, have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.0048 | E. coli |

| Compound B | 0.0195 | Bacillus mycoides |

| Compound C | 0.039 | C. albicans |

Anticancer Properties

The compound has been investigated for its potential anticancer effects. Similar compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of related compounds, it was found that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.

The biological activity of (5-Chloro-2-methoxy-phenyl)-(4-chlorophenyl)methanone is believed to involve interactions with specific molecular targets such as enzymes or receptors. This interaction can alter enzymatic activity or signal transduction pathways, leading to therapeutic effects .

Synthetic Methods

The synthesis of (5-Chloro-2-methoxy-phenyl)-(4-chlorophenyl)methanone can be achieved through various chemical reactions, including:

- Oxidation : Converting the ketone to quinones.

- Reduction : Transforming the ketone into alcohols using reducing agents like sodium borohydride.

- Substitution : Introducing other functional groups via nucleophilic aromatic substitution .

Applications in Research

This compound serves as an important intermediate in organic synthesis and is being explored for its potential use in drug development and as a research reagent for studying enzyme activities .

Q & A

Q. What are the standard methods for synthesizing (5-chloro-2-methoxy-phenyl)-(4-chlorophenyl)methanone, and how can reaction yields be optimized?

A Friedel-Crafts acylation is commonly employed using 4-chlorobenzoyl chloride and 5-chloro-2-methoxyphenyl derivatives. Optimization involves controlling reaction parameters:

- Catalyst : Anhydrous AlCl₃ or FeCl₃ (1.2–1.5 equivalents) in dry dichloromethane .

- Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions.

- Workup : Quench with ice-cold HCl, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) for purification. Yield improvements (>70%) are achieved by pre-drying reagents and solvents under molecular sieves .

Q. How is the compound characterized using spectroscopic techniques?

- IR Spectroscopy : Key peaks include C=O stretch (~1660–1680 cm⁻¹), aromatic C-Cl (750–800 cm⁻¹), and methoxy C-O (1250–1270 cm⁻¹). Compare with reference spectra in CCl₄ or CS₂ matrices to avoid solvent interference .

- NMR : In CDCl₃, the ketone carbonyl (δ ~195–200 ppm in ¹³C NMR) and aromatic protons (δ 6.8–7.5 ppm in ¹H NMR) confirm substitution patterns. Assign peaks using 2D COSY/HSQC to resolve overlapping signals .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., R-factor variations) be resolved during structural analysis?

Single-crystal X-ray diffraction (SCXRD) requires rigorous validation:

- Data Collection : Use a high-resolution diffractometer (e.g., Oxford Diffraction) at 100–293 K to minimize thermal motion artifacts. A mean C–C bond length deviation >0.005 Å suggests refinement errors .

- Refinement : Apply SHELXL97 with anisotropic displacement parameters for non-H atoms. Discrepancies in R-factors (e.g., R₁ >0.05) may arise from twinning; use PLATON’s TwinRotMat to detect and model twin laws .

- Validation : Cross-check with Mercury’s Mogul geometry analysis to ensure bond angles/distances match similar structures in the Cambridge Structural Database .

Q. What computational strategies predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model electron density maps. The 5-chloro substituent’s ortho-directing effect increases electrophilicity at the ketone’s carbonyl carbon .

- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess steric hindrance from the 4-chlorophenyl group. Activation energies >25 kcal/mol suggest sluggish reactivity, necessitating catalyst screening .

Q. How do conflicting spectroscopic data (e.g., unexpected IR absorptions) arise during stability studies?

- Degradation Pathways : Under UV light, the methoxy group may demethylate, forming a phenolic byproduct. Monitor via HPLC-MS (m/z shifts +16 Da) and confirm with IR (new O-H stretch ~3300 cm⁻¹) .

- Artifact Identification : Use control experiments (e.g., inert atmosphere vs. ambient light) to isolate photolytic vs. oxidative degradation. Compare with NIST reference spectra for intermediates like 4-chlorobenzoic acid .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters from SCXRD Analysis

| Parameter | Value | Source |

|---|---|---|

| Space Group | P 1 | |

| R₁ Factor | 0.043 | |

| Mean C–C Bond Length (Å) | 1.392 ± 0.003 | |

| Torsion Angle (C-Cl–O–C) | 12.5° |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.